molecular formula C11H13NO4S B1621404 ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid CAS No. 84029-50-5

((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid

Cat. No.: B1621404
CAS No.: 84029-50-5
M. Wt: 255.29 g/mol
InChI Key: XETNLDWLMNXRIA-UHFFFAOYSA-N
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Description

((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid: is an organic compound characterized by the presence of an aminocarbonyl group, an ethoxy group, and a thioacetic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzoic acid, ethyl bromide, and thioglycolic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aminocarbonyl group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for the development of new polymers and coatings.

Mechanism of Action

The mechanism by which ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ((2-(Aminocarbonyl)-4-ethoxyphenyl)thio)acetic acid
  • ((2-(Aminocarbonyl)-5-methoxyphenyl)thio)acetic acid
  • ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)propionic acid

Uniqueness

Compared to similar compounds, ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The ethoxy group at the 5-position, in particular, can affect the compound’s solubility and binding properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-carbamoyl-5-ethoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-16-7-3-4-8(11(12)15)9(5-7)17-6-10(13)14/h3-5H,2,6H2,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETNLDWLMNXRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232909
Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84029-50-5
Record name 2-[[2-(Aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84029-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084029505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[2-(aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ((2-(AMINOCARBONYL)-5-ETHOXYPHENYL)THIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RA4YN3NP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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